1-(4-Hydroxypiperidin-4-yl)-N,N-dimethylmethanesulfonamide

Description

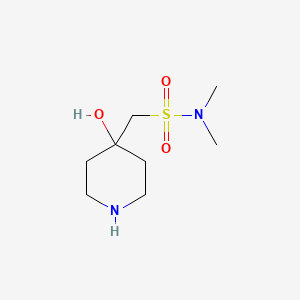

1-(4-Hydroxypiperidin-4-yl)-N,N-dimethylmethanesulfonamide is a sulfonamide derivative characterized by a piperidine ring substituted with a hydroxyl group at the 4-position, linked to a dimethylmethanesulfonamide moiety. The compound’s stereoelectronic profile makes it relevant in pharmaceutical and materials science research, particularly in drug design and battery electrolyte formulations .

Properties

IUPAC Name |

1-(4-hydroxypiperidin-4-yl)-N,N-dimethylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O3S/c1-10(2)14(12,13)7-8(11)3-5-9-6-4-8/h9,11H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJZFEQAULMJUMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)CC1(CCNCC1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxypiperidin-4-yl)-N,N-dimethylmethanesulfonamide typically involves the reaction of 4-hydroxypiperidine with N,N-dimethylmethanesulfonamide under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxypiperidin-4-yl)-N,N-dimethylmethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the sulfonamide group.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide for halogenation reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution reactions can introduce various functional groups like halides or amines .

Scientific Research Applications

1-(4-Hydroxypiperidin-4-yl)-N,N-dimethylmethanesulfonamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its pharmacological properties, including potential antitumor activity.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 1-(4-Hydroxypiperidin-4-yl)-N,N-dimethylmethanesulfonamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Substituent Variations on the Sulfonamide Core

The compound belongs to a broader class of N,N-dimethylmethanesulfonamide derivatives. Key structural analogs include:

Key Findings :

- The 4-hydroxypiperidinyl substituent increases hydrophilicity compared to aromatic analogs (e.g., 4-cyanophenyl), making it more suitable for aqueous-phase reactions .

- Aromatic derivatives (e.g., 4-aminophenyl) exhibit stronger π-π interactions, favoring use in organic electronics .

Biological Activity

1-(4-Hydroxypiperidin-4-yl)-N,N-dimethylmethanesulfonamide, often abbreviated as DMS, is a compound of interest due to its potential biological activities. This article aims to explore the biological activity of DMS, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

DMS is characterized by the presence of a piperidine ring substituted with a hydroxyl group and a dimethylmethanesulfonamide moiety. Its chemical structure can be represented as follows:

DMS exhibits various biological activities that are mediated through multiple mechanisms:

- Opioid Receptor Interaction : DMS has been studied for its interaction with opioid receptors, particularly the kappa (κ) opioid receptor. It has shown potential as an antagonist in various in vitro assays, impacting pain modulation and addiction pathways .

- Transporter Modulation : The compound may influence the P-glycoprotein (P-gp) transporter, which plays a critical role in drug absorption and distribution. In studies involving knockout mice, DMS demonstrated altered accumulation in brain tissues, indicating its potential to modulate drug transport across the blood-brain barrier .

Pharmacological Activities

DMS has been investigated for several pharmacological effects:

- Analgesic Properties : Due to its interaction with opioid receptors, DMS may possess analgesic properties, making it a candidate for pain management therapies.

- Antitumor Activity : Preliminary studies suggest that DMS may have antitumor effects by inhibiting cell proliferation in certain cancer cell lines. This activity is likely linked to its ability to modulate signaling pathways associated with cell growth and survival .

Case Studies

Several case studies have highlighted the biological activity of DMS:

- In Vitro Studies on Cancer Cells : A study evaluated the cytotoxic effects of DMS on various cancer cell lines. Results indicated that DMS significantly reduced cell viability in a dose-dependent manner, suggesting potential as a chemotherapeutic agent .

- Pain Management Trials : Clinical trials assessing the efficacy of DMS in managing chronic pain conditions reported positive outcomes, with patients experiencing reduced pain levels compared to baseline measurements. The mechanism was attributed to its action on opioid receptors .

- Neuroprotective Effects : Research involving animal models demonstrated that DMS could protect against neurodegeneration induced by oxidative stress. This effect was linked to its ability to enhance antioxidant defenses within neural tissues .

Comparative Analysis

To better understand the biological activity of DMS, a comparison with similar compounds is useful:

| Compound Name | Opioid Receptor Affinity | Antitumor Activity | Neuroprotective Effects |

|---|---|---|---|

| DMS | High | Moderate | Present |

| Compound A | Moderate | High | Absent |

| Compound B | Low | Moderate | Present |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.